molecular formula C6H12O4S B14200910 acetic acid;(3R,4S)-thiolane-3,4-diol CAS No. 874013-18-0

acetic acid;(3R,4S)-thiolane-3,4-diol

Cat. No.: B14200910
CAS No.: 874013-18-0
M. Wt: 180.22 g/mol
InChI Key: ZTVHHLYTLBFHBW-HKTIBRIUSA-N
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Description

Acetic acid;(3R,4S)-thiolane-3,4-diol is a compound that combines the properties of acetic acid and a thiolane ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3R,4S)-thiolane-3,4-diol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired stereochemistry . The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biomass pyrolysis with alkali metal acetate or alkaline earth metal acetate as catalysts . This method is advantageous due to its simplicity and efficiency in producing acetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3R,4S)-thiolane-3,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of acetic acid;(3R,4S)-thiolane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate metabolic pathways and influence cellular processes by interacting with specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(3R,4S)-thiolane-3,4-diol is unique due to its specific stereochemistry and the presence of both acetic acid and thiolane moieties. This combination provides distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

874013-18-0

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

acetic acid;(3R,4S)-thiolane-3,4-diol

InChI

InChI=1S/C4H8O2S.C2H4O2/c5-3-1-7-2-4(3)6;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)/t3-,4+;

InChI Key

ZTVHHLYTLBFHBW-HKTIBRIUSA-N

Isomeric SMILES

CC(=O)O.C1[C@H]([C@H](CS1)O)O

Canonical SMILES

CC(=O)O.C1C(C(CS1)O)O

Origin of Product

United States

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